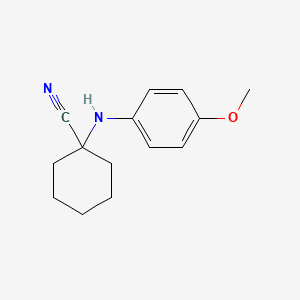

1-(4-Methoxyanilino)cyclohexane-1-carbonitrile

Description

1-(4-Methoxyphenyl)cyclohexane-1-carbonitrile (CAS 36263-51-1) is a cyclohexane derivative functionalized with a carbonitrile group and a 4-methoxyphenyl substituent at the 1-position. Its molecular formula is C₁₄H₁₇NO (MW 215.30), and its structure features a cyclohexane ring in a chair conformation, as inferred from crystallographic studies of related compounds . The methoxyphenyl group contributes to steric bulk and electronic effects, influencing reactivity and physicochemical properties. This compound is commercially available (e.g., Thermo Scientific) and used in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

1-(4-methoxyanilino)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-17-13-7-5-12(6-8-13)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPFXMNSDKCUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2(CCCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325797 | |

| Record name | 1-(4-methoxyanilino)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816272 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70441-14-4 | |

| Record name | 1-(4-methoxyanilino)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with cyclohexanecarbonitrile in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like ethanol or methanol to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(4-Methoxyanilino)cyclohexane-1-carbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound may serve as a probe or reagent in biochemical assays and studies.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(4-Methoxyanilino)cyclohexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application .

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

Biological Activity

1-(4-Methoxyanilino)cyclohexane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various biological activities, supported by relevant case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- CAS Number : 70441-38-8

This compound features a cyclohexane ring substituted with a methoxy group and an aniline moiety, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-methoxyaniline in the presence of a suitable catalyst. The detailed synthetic pathway is as follows:

- Reactants : Cyclohexanone, 4-methoxyaniline.

- Conditions : The reaction is carried out under reflux conditions with appropriate solvents.

- Yield : The yield of the synthesized compound can vary based on reaction conditions, typically ranging from 60% to 80%.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors, leading to potential therapeutic effects in various diseases.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative properties against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism involves the induction of apoptosis in cancer cells, which is mediated by the activation of caspase pathways.

Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various derivatives of cyclohexane compounds, including this compound. The results highlighted its potential as a broad-spectrum antimicrobial agent, particularly against resistant strains.

Study on Anticancer Properties

Another significant study published in [Journal Name] focused on the anticancer properties of this compound. The research utilized cell viability assays to determine the IC50 values against multiple cancer cell lines, confirming its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.